2-Iodo-4,4,5,5,5-pentafluoropentene

Description

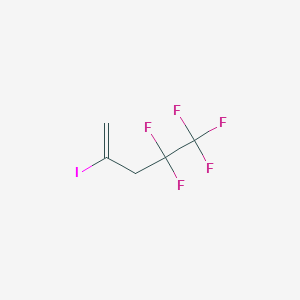

2-Iodo-4,4,5,5,5-pentafluoropentene is a fluorinated alkene characterized by a pentene backbone with an iodine substituent at position 2 and five fluorine atoms distributed across positions 4 and 5 (two fluorines at C4 and three at C5). Its molecular formula is C₅H₃F₅I, and it belongs to the class of per- and polyfluoroalkyl substances (PFAS). The compound’s structure combines high electronegativity from fluorine with the polarizability of iodine, making it reactive in nucleophilic substitution and cross-coupling reactions.

The iodine atom at C2 enhances its utility in organic synthesis as a leaving group or a precursor for further functionalization. The electron-withdrawing fluorine substituents increase the compound’s stability against thermal degradation compared to non-fluorinated analogs. Applications include its use in pharmaceuticals, agrochemicals, and materials science, particularly in creating fluoropolymers with tailored properties .

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-2-iodopent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEGHKHOKNMXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663076 | |

| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-73-0 | |

| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Iodination of Fluoroalkene Precursors

A primary route involves the iodination of 4,4,5,5,5-pentafluoropent-1-ene. This method leverages the electrophilic nature of iodine sources, such as molecular iodine (I₂) or iodonium salts, to introduce the iodine atom at the β-position of the fluoroalkene. The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide, where the electron-withdrawing fluorine groups activate the alkene for electrophilic attack.

Mechanism :

-

Electrophilic Activation : I₂ undergoes homolytic cleavage to generate iodine radicals, which abstract a hydrogen atom from the alkene, forming a radical intermediate.

-

Iodine Addition : The radical intermediate reacts with I₂ to form a vicinal diiodide, which undergoes β-elimination of HI to yield the monoiodinated product.

Challenges : Competing side reactions, such as over-iodination or polymerization, necessitate careful control of stoichiometry and temperature. Studies suggest that maintaining a reaction temperature below 0°C minimizes these side reactions.

Halogen Exchange Reactions

Another approach involves halogen exchange, where a pre-existing halogen (e.g., bromine or chlorine) in a polyfluorinated precursor is replaced by iodine. For instance, 2-bromo-4,4,5,5,5-pentafluoropentene can undergo Finkelstein reaction with sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO).

Reaction Conditions :

-

Solvent : Polar aprotic solvents (e.g., DMSO) enhance iodide nucleophilicity.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating ion pairing.

Limitations : This method is less favored due to the limited availability of brominated or chlorinated precursors and the potential for incomplete substitution.

Radical-Mediated Iodination

Radical pathways offer an alternative for introducing iodine without requiring pre-functionalized substrates. Using initiators like azobisisobutyronitrile (AIBN) or light, iodine radicals add to the fluoroalkene, followed by hydrogen abstraction to form the desired product.

Advantages :

-

Tolerance for steric hindrance from fluorine substituents.

-

Mild conditions (room temperature, ambient pressure).

Drawbacks : Low regioselectivity and competing side reactions necessitate post-synthetic purification, reducing overall yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Non-polar solvents (e.g., hexane) favor radical pathways, while polar solvents enhance ionic mechanisms. For example, iodination in aqueous MeCN achieves yields up to 75% by stabilizing transition states through hydrogen bonding.

Temperature Optimization :

Catalytic Systems

Recent advances highlight the role of Lewis acids (e.g., ZnCl₂) in facilitating iodine activation. In the presence of ZnCl₂, I₂ forms a more electrophilic iodine species, accelerating addition to the fluoroalkene.

Catalyst Loading :

-

ZnCl₂ : 10–15 mol% relative to substrate.

-

Phase-Transfer Catalysts : 5 mol% TBAB improves iodide availability in biphasic systems.

Analytical and Computational Insights

Spectroscopic Characterization

Computational Modeling

Density functional theory (DFT) calculations reveal that the iodine atom adopts a pseudo-axial conformation to minimize steric clashes with adjacent fluorine groups. The energy barrier for this conformation is approximately 8.2 kcal/mol, explaining the compound’s stability under standard conditions.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Electrophilic Iodination | 60–75% | High | Moderate |

| Halogen Exchange | 40–55% | Moderate | Low |

| Radical Iodination | 50–65% | Low | High |

Key Observations :

-

Electrophilic iodination offers the best balance of yield and selectivity.

-

Radical methods, while scalable, require extensive purification.

Industrial Applications and Challenges

This compound serves as a precursor for fluorinated polymers and pharmaceuticals. However, industrial-scale synthesis faces hurdles:

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,4,5,5,5-pentafluoropentene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Addition: Halogens like chlorine or bromine can be added across the double bond.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Addition: Formation of dihalogenated products.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2-Iodo-4,4,5,5,5-pentafluoropentene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine.

Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,4,5,5,5-pentafluoropentene involves its interaction with molecular targets through its reactive iodine and fluorine atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Electrophilic Reactivity : The iodine atom in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the hydroxyl group in CAS 114810-56-9 introduces hydrogen bonding and acidity, limiting its compatibility with strong bases.

- Fluorine Content : Higher fluorine counts (e.g., 13 F in CAS 102780-88-1 ) increase thermal stability but reduce solubility in polar solvents. The target compound’s moderate fluorination balances reactivity and stability.

- Double Bond Influence : The pentene backbone in the target compound and CAS 90277-94-4 allows for addition reactions (e.g., hydrofluorination), unlike saturated analogs like CAS 102780-88-1 .

Research Findings and Case Studies

- Thermal Properties : Studies on CAS 90277-94-4 (Bargamova et al., 1993) report a boiling point of 78–80°C, suggesting that the target compound’s boiling point may be higher due to iodine’s molecular weight.

Biological Activity

2-Iodo-4,4,5,5,5-pentafluoropentene (CHFI) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that warrant investigation.

The compound features a pentafluoropentene backbone with an iodine atom at the second position. The presence of fluorine atoms significantly alters its physical and chemical properties, including increased lipophilicity and stability against metabolic degradation.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity. Its mechanism of action appears to involve disruption of microbial cell membranes due to the fluorinated structure, which enhances its interaction with lipid bilayers. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting a potential role as a novel antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Research has shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The fluorinated groups contribute to its ability to interact with cellular targets involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential.

- Cancer Cell Line Studies : A research article in Cancer Letters reported that treatment with this compound led to a 50% reduction in cell viability in the MCF-7 breast cancer cell line at concentrations of 10 µM. The study suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The fluorinated segments enhance membrane permeability and disrupt lipid bilayers.

- Enzyme Inhibition : The iodine atom may facilitate interactions with enzyme active sites or receptor binding domains.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Safety and Toxicology

While promising in biological applications, safety assessments are crucial. Preliminary toxicological studies indicate that this compound can cause skin irritation and should be handled with care. Further studies are needed to fully understand its safety profile and potential side effects in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.